

Application Note: Analysis of 2-Nonadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of **2-Nonadecanone** using Gas Chromatography-Mass Spectrometry (GC-MS). **2-Nonadecanone** ($C_{19}H_{38}O$, M.W. 282.50 g/mol) is a long-chain aliphatic ketone with applications in various research fields, including the study of insect pheromones and as a potential biomarker.^[1] The methodology presented here provides a robust framework for sample preparation, instrument parameters, and data analysis, ensuring accurate and reproducible results.

Introduction

2-Nonadecanone, also known as methyl heptadecyl ketone, is a saturated ketone.^{[1][2][3][4]} Its analysis is crucial in diverse scientific disciplines. In entomology, it is studied as a component of insect semiochemicals. Furthermore, its presence in environmental and biological samples can be of interest as a potential biomarker for certain metabolic processes or environmental exposures. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of **2-Nonadecanone** due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of **2-Nonadecanone**.

Parameter	Value	Reference
Molecular Weight	282.50 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₉ H ₃₈ O	[1] [2] [3] [4]
CAS Number	629-66-3	[1] [2] [3] [4]
Boiling Point	343.0 - 344.0 °C at 760 mmHg (estimated)	[5]
Mass Spectral Data (परमुच्च आयन m/z)		
Base Peak	58	[6]
Key Fragments	43, 59, 71, 85	[6]
Molecular Ion (M ⁺)	282 (often weak or absent)	[1]

Experimental Protocols

Sample Preparation (from Biological Matrix - e.g., Adipose Tissue)

This protocol describes a liquid-liquid extraction procedure suitable for extracting **2-Nonadecanone** from a biological tissue matrix.

Materials:

- Biological tissue sample
- Internal Standard (e.g., 2-Heptadecanone)
- Hexane (HPLC grade)

- Isopropanol (HPLC grade)
- Sodium sulfate (anhydrous)
- Homogenizer
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator or rotary evaporator)
- GC vials with inserts

Procedure:

- Homogenization: Weigh approximately 100 mg of the tissue sample into a glass homogenization tube. Add a known amount of internal standard. Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture. Homogenize the tissue until a uniform consistency is achieved.
- Extraction: Vortex the homogenate for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Isolation: Carefully transfer the upper hexane layer to a clean glass tube.
- Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
- Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C until the volume is reduced to approximately 100 µL.
- Transfer: Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

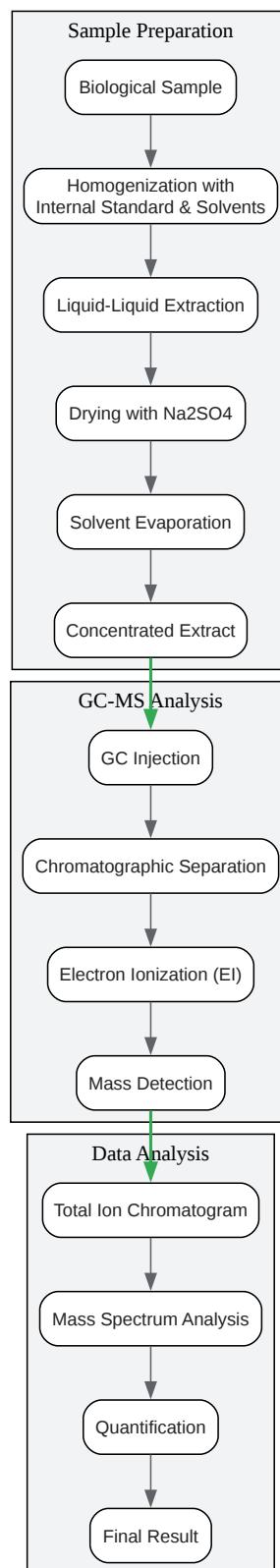
GC-MS Instrumentation and Parameters

Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

GC Parameters:

Parameter	Recommended Setting
Injector	
Injection Mode	Splitless
Injector Temperature	280 °C
Injection Volume	1 µL
Oven Temperature Program	
Initial Temperature	100 °C, hold for 2 minutes
Ramp Rate 1	15 °C/min to 250 °C
Ramp Rate 2	10 °C/min to 300 °C, hold for 5 minutes
Carrier Gas	
Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Column	
Type	Non-polar capillary column (e.g., HP-5ms, DB-5ms)
Dimensions	30 m x 0.25 mm ID x 0.25 µm film thickness


MS Parameters:

Parameter	Recommended Setting
Ionization	
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Analyzer	
Scan Range	m/z 40-400
Scan Rate	2 scans/sec
Temperatures	
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C

Data Analysis

- Peak Identification: Identify the **2-Nonadecanone** peak in the total ion chromatogram (TIC) based on its retention time.
- Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).^[1] The spectrum should exhibit the characteristic fragments of **2-Nonadecanone**.
- Quantification: For quantitative analysis, use the peak area ratio of the analyte to the internal standard. Create a calibration curve using standards of known concentrations to determine the concentration of **2-Nonadecanone** in the sample.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: GC-MS workflow for **2-Nonadecanone** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nonadecanone [webbook.nist.gov]
- 2. 2-Nonadecanone [webbook.nist.gov]
- 3. 2-Nonadecanone [webbook.nist.gov]
- 4. 2-Nonadecanone [webbook.nist.gov]
- 5. 2-nonadecanone, 629-66-3 [thegoodsentscompany.com]
- 6. 2-Nonadecanone | C19H38O | CID 69423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Analysis of 2-Nonadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165413#gas-chromatography-mass-spectrometry-gc-ms-protocol-for-2-nonadecanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com